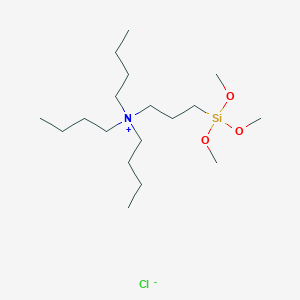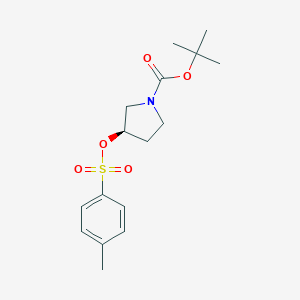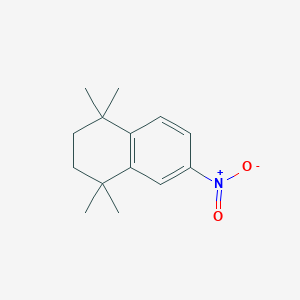![molecular formula C7H7N3 B169660 6-Methyl-1H-pyrazolo[4,3-c]pyridine CAS No. 1357946-60-1](/img/structure/B169660.png)
6-Methyl-1H-pyrazolo[4,3-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound . It belongs to the class of organic compounds known as phenylpyrazoles, which are compounds containing a phenylpyrazole skeleton, consisting of a pyrazole bound to a phenyl group .
Synthesis Analysis
The synthesis of 1H-pyrazolo[4,3-c]pyridine derivatives has been reported in several studies . The synthetic methods are systematized according to the method to assemble the pyrazolopyridine system . The first monosubstituted 1H-pyrazolo[4,3-c]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine .Molecular Structure Analysis
Pyrazolo[4,3-c]pyridines are one of the bicyclic heterocyclic compounds which are members of the family of pyrazolopyridines formed by five congeners . They can present two isomeric structures: 1H-pyrazolo[4,3-c]pyridines and 2H-pyrazolo[4,3-c]pyridines .Chemical Reactions Analysis
The synthetic strategies and approaches to 1H-pyrazolo[4,3-c]pyridine derivatives have been covered and summarized in comprehensive data reported from 2017 to 2021 . Methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .Physical And Chemical Properties Analysis
The empirical formula of 6-Methyl-1H-pyrazolo[4,3-c]pyridine is C6H5N3, and its molecular weight is 119.12 . More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
- Synthesis Methods : The synthesis of 1H-pyrazolo[3,4-b]pyridines, including 6-Methyl-1H-pyrazolo[4,3-c]pyridine derivatives, utilizes various methods starting from preformed pyrazole or pyridine. These methods aim to introduce a diversity of substituents at key positions on the heterocyclic framework, contributing to the compound's functional diversity and potential applications (Donaire-Arias et al., 2022).
- Structural Analysis : Detailed structural analysis, including X-ray diffraction and spectroscopic methods, helps in understanding the molecular configuration and the stability of these compounds. For example, novel 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol derivatives were synthesized, showcasing the 3-hydroxy tautomer, which was studied in detail using X-ray diffraction (Wu et al., 2012).
Biomedical Applications
- Antibacterial and Antimicrobial Activity : Several studies have focused on evaluating the antibacterial activities of pyrazolo[3,4-b]pyridine derivatives. Compounds such as 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids have shown promising antibacterial properties, making them potential candidates for developing new antibacterial agents (Maqbool et al., 2014).
- Antiproliferative Activity : Research into the antiproliferative activity of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines against various cancer cell lines has identified compounds with low micromolar GI50 values. Such studies highlight the potential of these compounds in cancer treatment, with certain derivatives inducing cell death and affecting cell proliferation markers (Razmienė et al., 2021).
Optical and Electronic Applications
- Optical Properties and Device Fabrication : Pyrazolo[4,3-b]pyridine derivatives have been explored for their optical properties and potential in device fabrication. For instance, derivatives containing methoxy and hydroxy phenyl groups have been studied for their thermal stability, polycrystalline structure, and optical band gaps, leading to the fabrication of devices that exhibit rectification behavior and photovoltaic properties (El-Menyawy et al., 2019).
Safety And Hazards
While specific safety and hazard information for 6-Methyl-1H-pyrazolo[4,3-c]pyridine was not found, general safety measures for similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Propiedades
IUPAC Name |
6-methyl-1H-pyrazolo[4,3-c]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-5-2-7-6(3-8-5)4-9-10-7/h2-4H,1H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMIVYHJIRSHQDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=N1)C=NN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-1H-pyrazolo[4,3-c]pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(2H-Benzo[d][1,2,3]triazol-2-yl)acetonitrile](/img/structure/B169581.png)

![(1S,3R,5R)-3-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-one](/img/structure/B169583.png)
![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one](/img/structure/B169586.png)





![7-Bromo-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B169598.png)
